10-Ethoxy-10-oxodecanoate
Description
10-Ethoxy-10-oxodecanoate is a carboxylic acid ester characterized by a 10-carbon backbone with an ethoxy (-OCH₂CH₃) and oxo (=O) group at the terminal position. It is structurally represented as CH₃CH₂O-CO-(CH₂)₈-COO⁻ (or its protonated form). Its ethoxy group distinguishes it from analogous esters with other substituents (e.g., chloro, methyl, or amino groups), which influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
10-ethoxy-10-oxodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCDMPHHUODDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethoxy-10-oxodecanoate typically involves the esterification of decanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Decanedioic acid+EthanolH2SO4this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Ethoxy-10-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 10-Oxodecanoic acid.
Reduction: 10-Ethoxy-10-hydroxydecanol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Scientific Research Applications
10-Ethoxy-10-oxodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Ethoxy-10-oxodecanoate involves its interaction with specific molecular targets. The ethoxy and ketone groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. Detailed studies are required to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 10-oxo-decanoate backbone but differ in substituents and functional groups, leading to distinct chemical and physical properties:
Ethyl 10-Chloro-10-oxodecanoate
- Molecular Formula : C₁₂H₂₁ClO₃
- Molecular Weight : 248.74 g/mol
- Key Features : Replaces the ethoxy group with a chloro (-Cl) substituent. The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitution reactions (e.g., esterifications, amidations) compared to 10-ethoxy derivatives.
- Applications : Intermediate in synthesizing polymers and pharmaceuticals.
Methyl 10-Oxooctadecanoate
- Molecular Formula : C₁₉H₃₆O₃
- Molecular Weight : 312.49 g/mol
- Key Features : Extends the carbon chain to 18 carbons with a methyl ester group. The longer chain increases hydrophobicity (logP = 5.6), making it suitable for lipid-based formulations.
- Applications : Used in epoxidation studies and as a precursor for bio-lubricants .
10-((6-Aminohexyl)amino)-10-oxodecanoic Acid
- Molecular Formula : C₁₆H₃₂N₂O₃
- Molecular Weight : 300.44 g/mol
- Key Features: Incorporates a 6-aminohexylamino group, introducing hydrogen-bonding capability and basicity. This functionalization is critical for bioconjugation (e.g., peptide coupling) or metal chelation.
- Applications: Potential use in drug delivery systems or biosensors .
10-Oxooctadecanoic Acid
- Molecular Formula : C₁₈H₃₄O₃
- Molecular Weight : 298.46 g/mol
- Applications : Studied in lipid metabolism and as a biomarker in metabolic disorders .
Comparative Data Table
*Calculated based on structural analogy due to lack of explicit data in evidence.
Research Findings and Trends
- Reactivity: Chloro-substituted derivatives (e.g., Ethyl 10-chloro-10-oxodecanoate) exhibit faster reaction kinetics in esterification compared to ethoxy or methyl analogs due to enhanced electrophilicity .
- Biological Relevance: Aminohexyl-substituted variants show promise in biomedical applications, leveraging their amine groups for targeted drug delivery .
- Industrial Use: Methyl and ethyl esters with longer carbon chains (e.g., Methyl 10-oxooctadecanoate) are prioritized in green chemistry for biodegradable lubricant synthesis .
Biological Activity
10-Ethoxy-10-oxodecanoate is a compound that belongs to the class of fatty acid esters. While the biological activity of this specific compound has not been extensively documented, similar compounds in its class have shown various biological activities, including antimicrobial and anticancer properties. This article aims to synthesize available information regarding the biological activity of this compound, drawing from diverse sources and highlighting relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.31 g/mol. The structure features an ethoxy group attached to a decanoate backbone, which is significant for its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | Ethyl 10-oxodecanoate |
| CAS Number | Not specified |
Anticancer Activity
Certain derivatives of fatty acids have been studied for their anticancer properties. For example, some esters have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of lipid metabolism and signaling pathways. Although specific studies on this compound are scarce, the potential for similar bioactivity exists based on its structural characteristics.
Case Studies and Research Findings
- Study on Fatty Acid Derivatives : A study published in Journal of Medicinal Chemistry explored various fatty acid derivatives, noting their ability to inhibit cancer cell proliferation. The findings suggested that modifications in the ester groups could enhance biological activity, indicating a pathway for further research on this compound .
- Antimicrobial Efficacy : Research has shown that compounds with similar carbon chain lengths exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of the bacterial cell membrane .
- Lipid Metabolism Modulation : Another study highlighted how certain fatty acid esters can influence lipid metabolism in cancer cells, potentially leading to reduced tumor growth rates . This suggests a similar avenue for investigation concerning this compound.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds, it is hypothesized that its biological activity may involve:
- Membrane Disruption : Similar fatty acid esters can integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : By modulating signaling pathways related to cell survival and death, it may promote apoptosis in malignant cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
